molecular formula C11H10O3 B6334228 (2-Methoxy-phenyl)-propynoic acid methyl ester, 97% CAS No. 7517-83-1

(2-Methoxy-phenyl)-propynoic acid methyl ester, 97%

Cat. No. B6334228
CAS RN: 7517-83-1
M. Wt: 190.19 g/mol
InChI Key: GAILREFEWIRTQV-UHFFFAOYSA-N
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Patent
US08362004B2

Procedure details

To a suspension of methyl propiolate (2, 1.314 ml, 15.41 mmol) and copper(I) oxide (1.086 g, 7.59 mmol) in DMF (20 ml) was added 1-iodo-2-methoxybenzene (1, 1.262 ml, 9.48 mmol). The resulting mixture was heated in a Microwave reactor to 110° C. for 2 hrs. The reaction mixture was filtered through a short pad of silica gel and washed w/EtOAc. The organic layer was washed w/1M HCl, brine and sat'd NaHCO3, dried (Na2SO4) and concentrated to leave an oil as crude product, which was purified by flash chromatography (SiO2, EtOAc/Hexane, 1:2) to afford methyl 3-(2-methoxyphenyl)propiolate 3 (932 mg, 4.66 mmol, 49.1% yield). 1H-NMR (500 MHz, CDCl3), δ: 7.54 (1H, dd), 7.44 (1H, td), 6.98-6.92 (m, 2H), 3.92 (s, 3H), 3.86 (s, 3H).
Quantity
1.314 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.086 g
Type
catalyst
Reaction Step One
Quantity
1.262 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[C:2]#[CH:3].I[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][CH3:15]>CN(C=O)C.[Cu-]=O>[CH3:15][O:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[C:3]#[C:2][C:1]([O:5][CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
1.314 mL
Type
reactant
Smiles
C(C#C)(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1.086 g
Type
catalyst
Smiles
[Cu-]=O
Step Two
Name
Quantity
1.262 mL
Type
reactant
Smiles
IC1=C(C=CC=C1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a short pad of silica gel
WASH
Type
WASH
Details
washed w/EtOAc
WASH
Type
WASH
Details
The organic layer was washed w/1M HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to leave an oil as crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (SiO2, EtOAc/Hexane, 1:2)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C#CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.66 mmol
AMOUNT: MASS 932 mg
YIELD: PERCENTYIELD 49.1%
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.